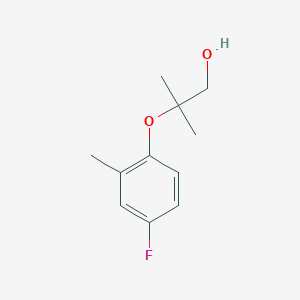

2-(4-Fluoro-2-methylphenoxy)-2-methylpropan-1-ol

Overview

Description

2-(4-Fluoro-2-methylphenoxy)-2-methylpropan-1-ol, also known as FMP, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a colorless liquid with a molecular weight of 218.25 g/mol and a boiling point of 199.7 °C. FMP is a fluorinated derivative of phenol and is widely used in the synthesis of drug molecules and other compounds.

Scientific Research Applications

Synthesis and Material Science

The compound 2-(4-Fluoro-2-methylphenoxy)-2-methylpropan-1-ol is involved in the synthesis of various materials. For example, a study by Li, Shen, and Zhang (2015) on a similar compound, 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, focused on synthesizing organic fluoro-containing polymers. Such compounds, due to their unique electronic structures and strong intermolecular hydrogen bonds, have potential applications in fluoro-containing materials (Shi-Juan Li, Daniel Y. Shen, Chao-Zhi Zhang, 2015).

Radiochemistry and PET Tracers

In radiochemistry, particularly in the development of positron emission tomography (PET) tracers, compounds like 2-methyl-1-[11 C]propanol (similar to our compound of interest) are synthesized and investigated. A study by Rotteveel et al. (2017) explored the synthesis of 1-iodo-2-[11 C]methylpropane and 2-methyl-1-[11 C]propanol for use in further radiosynthesis reactions. These compounds play a vital role in the labeling and imaging techniques used in medical diagnostics and research (L. Rotteveel et al., 2017).

Biofuel Production

Another significant application is in biofuel production. For instance, Bastian et al. (2011) researched the production of 2-methylpropan-1-ol (isobutanol), a biofuel, using genetically modified Escherichia coli. Their study focused on overcoming cofactor imbalances to enable anaerobic production of isobutanol, demonstrating the potential of similar compounds in sustainable energy solutions (S. Bastian, Xiang Liu, Joseph T. Meyerowitz et al., 2011).

Corrosion Inhibition

The compound's derivatives have been investigated for corrosion inhibition properties. A study by Leçe et al. (2008) on Schiff base compounds, which are structurally related to our compound of interest, revealed their effectiveness as corrosion inhibitors. These compounds are essential in preventing metal degradation, especially in harsh chemical environments (H. D. Leçe, K. C. Emregül, O. Atakol, 2008).

Atmospheric Chemistry

In atmospheric chemistry, similar compounds are studied for their roles in the formation of secondary organic aerosols and tropospheric ozone. Carrasco et al. (2006) examined the tropospheric degradation of 2-hydroxy-2-methylpropanal, a compound related to our focus, highlighting its reactivity with OH radicals and its contribution to environmental processes (N. Carrasco, J. Doussin, B. Picquet-Varrault et al., 2006).

properties

IUPAC Name |

2-(4-fluoro-2-methylphenoxy)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO2/c1-8-6-9(12)4-5-10(8)14-11(2,3)7-13/h4-6,13H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVWJBLDLWXIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)OC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluoro-2-methylphenoxy)-2-methylpropan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

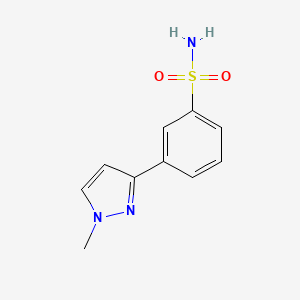

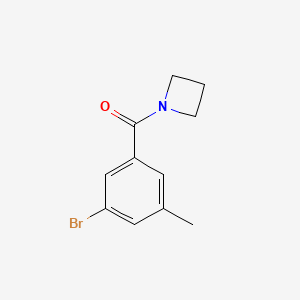

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine](/img/structure/B1415489.png)

![1-[(4-Bromo-2-fluorophenyl)methyl]azetidine](/img/structure/B1415493.png)

methylamine](/img/structure/B1415495.png)